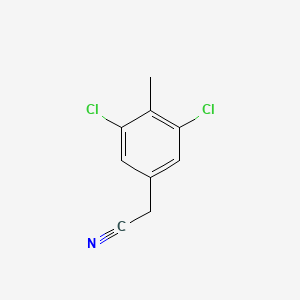

3,5-Dichloro-4-methylphenylacetonitrile

Descripción

Propiedades

IUPAC Name |

2-(3,5-dichloro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-6-8(10)4-7(2-3-12)5-9(6)11/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQIBRBNWIXTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation via Halogenated Benzyl Chloride Intermediate

A common approach involves preparing the corresponding benzyl chloride derivative followed by cyanide substitution:

- Step 1: Synthesis of 3,5-dichloro-4-methylbenzyl chloride by chlorination of 3,5-dichloro-4-methyl toluene or related benzylic compounds.

- Step 2: Reaction of the benzyl chloride with sodium cyanide (NaCN) or other alkali metal cyanides to substitute the chloride with a nitrile group, yielding 3,5-dichloro-4-methylphenylacetonitrile.

This method is analogous to processes used for related compounds such as 3-trifluoromethylphenylacetonitrile, where benzyl chloride intermediates are treated with sodium cyanide in the presence of phase-transfer catalysts to enhance reaction rates and selectivity.

Use of Phase Transfer Catalysts and Cyanide Sources

- Alkali metal cyanides like sodium cyanide are employed as nucleophiles.

- Phase transfer catalysts (PTCs) such as quaternary ammonium salts (e.g., Aliquat 336) or crown ethers facilitate the transfer of cyanide ions into the organic phase, improving yields and reaction rates.

- Typical reaction conditions involve aqueous-organic biphasic systems at moderate temperatures to avoid side reactions.

Alternative Synthetic Routes and Key Reaction Conditions

Though direct literature on this compound is limited, closely related compounds suggest the following conditions:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Chlorination of methyl group on aromatic ring using Cl2 or SO2Cl2 | Control of temperature to avoid over-chlorination |

| Benzyl Halide Formation | Conversion of benzylic methyl to benzyl chloride using reagents like thionyl chloride (SOCl2) or PCl5 | Reaction under reflux in inert solvents |

| Cyanide Substitution | NaCN with phase transfer catalyst in aqueous-organic solvent | Temperature range: 25–80 °C; solvents like DMSO, DMF, or biphasic systems |

| Purification | Extraction, washing, and crystallization | Use of charcoal treatment and solvent swaps to improve purity |

Solvent and Temperature Optimization

- Organic solvents such as tetrahydrofuran, toluene, or dichloromethane are commonly used in halogenation and substitution steps.

- Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity of cyanide ions.

- Reaction temperatures are carefully controlled, often between -20 °C and 50 °C, to optimize selectivity and yield.

Research Findings and Process Improvements

- Recent patents emphasize reducing the number of reaction steps and improving selectivity by using complexed reagents (e.g., lithium chloride complexes) and optimized solvents.

- Phase transfer catalysis has been shown to significantly increase cyanide substitution efficiency, reducing reaction times and minimizing by-products.

- The use of azeotropic distillation and solvent swaps during purification enhances product crystallinity and yield.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-4-methylphenylacetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of 3,5-dichloro-4-methylbenzoic acid.

Reduction: Formation of 3,5-dichloro-4-methylphenylmethylamine.

Substitution: Formation of 3,5-dichloro-4-methylphenol or 3,5-dichloro-4-methylphenylamine.

Aplicaciones Científicas De Investigación

3,5-Dichloro-4-methylphenylacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-4-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which may further interact with biological targets. The chlorine atoms and methyl group on the phenyl ring can influence the compound’s reactivity and binding affinity to molecular targets.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly alter the properties of phenylacetonitrile derivatives. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

- Electronic Effects: The 3,5-dichloro-4-methyl derivative exhibits mixed EWG (Cl) and EDG (CH₃) effects. The chlorine atoms polarize the nitrile group, enhancing its electrophilicity, while the methyl group slightly counteracts this via EDG induction. N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile () features strong EW nitro groups, which drastically reduce electron density at the nitrile group, lowering its IR ν(C≡N) stretch compared to the chloro analog. The dimethylamino group (EDG) introduces steric hindrance and alters solubility.

Melting Points :

Spectroscopic Differentiation

Infrared (IR) spectroscopy distinguishes these compounds:

- This compound : C≡N stretch at ~2240 cm⁻¹, C-Cl stretches (550–850 cm⁻¹), and C-H stretches (2850–2960 cm⁻¹) from the methyl group.

- N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile: ν(C≡N) at ~2225 cm⁻¹ due to nitro group electron withdrawal, with NO₂ asymmetric/symmetric stretches at 1530 and 1350 cm⁻¹.

Structural and Functional Insights from Crystallography

Comparative bond-length analysis (e.g., C-Cl vs. C-NO₂) could reveal substituent-driven distortions in analogous compounds.

Actividad Biológica

3,5-Dichloro-4-methylphenylacetonitrile is an organic compound with significant potential in various biological applications. Its structure includes two chlorine atoms and a methyl group on a phenyl ring, with an acetonitrile group as a substituent. This compound has been the subject of research due to its unique chemical properties and potential interactions with biological systems.

- Chemical Formula : C10H8Cl2N

- Molecular Weight : 229.09 g/mol

- CAS Number : 1806275-24-0

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3,5-dichloro-4-methylbenzyl chloride with sodium cyanide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions. This method ensures high yield and purity of the final product.

The biological activity of this compound may be attributed to its ability to interact with various biomolecules such as enzymes and receptors. The nitrile group can undergo hydrolysis to form carboxylic acids, which may modulate biochemical pathways. The positioning of chlorine atoms and the methyl group affects its reactivity and binding affinity to molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that chlorinated phenyl derivatives can inhibit the growth of certain bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Anti-inflammatory Effects

In animal models, compounds related to this compound have demonstrated anti-inflammatory properties. For instance, studies involving similar dichlorophenyl derivatives have shown a reduction in inflammation markers in treated subjects, indicating their potential use in treating inflammatory diseases .

Cytotoxic Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been observed, making it a candidate for further investigation in cancer therapy .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study found that chlorinated phenyl compounds inhibited the growth of Staphylococcus aureus and E. coli at specific concentrations. |

| Anti-inflammatory Effects | In a rat model, administration of related compounds reduced paw swelling by approximately 50%, indicating significant anti-inflammatory action. |

| Cytotoxicity | In vitro tests on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting potential as an anticancer agent. |

Q & A

Q. What are the standard synthetic routes for 3,5-Dichloro-4-methylphenylacetonitrile, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves halogenation and nitrile introduction. A plausible route includes:

- Friedel-Crafts alkylation of a pre-chlorinated toluene derivative followed by cyanation using copper(I) cyanide (CuCN) under reflux conditions .

- Nucleophilic substitution on a methyl-substituted dichlorobenzene precursor with potassium cyanide (KCN) in polar aprotic solvents (e.g., DMF) at 80–100°C .

Q. Key factors affecting yield :

- Temperature control : Excessive heat may lead to dehalogenation or nitrile hydrolysis.

- Catalyst selection : Pd/C or Cu-based catalysts improve regioselectivity for chloro-substitution .

- Solvent polarity : Aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

-

Analytical Techniques :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, nitrile carbon at δ 115–120 ppm) .

- GC-MS : Monitor purity (>95%) and detect byproducts (e.g., dechlorinated derivatives) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% theoretical values) .

-

Common pitfalls :

Advanced Research Questions

Q. How do electronic effects of the chloro and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Electron-withdrawing Cl groups deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the nitrile group.

- Methyl groups provide steric hindrance but weakly donate electrons, potentially stabilizing intermediates in Suzuki-Miyaura couplings .

Q. Experimental Design :

- Compare reaction rates with Pd(OAc)₂/XPhos catalysts under varying temperatures.

- Use DFT calculations to map electron density distributions and predict reactive sites .

Q. Data Contradiction Example :

- Conflicting reports on regioselectivity may arise from solvent effects (e.g., THF vs. toluene). Polar solvents stabilize transition states differently, altering product ratios .

Q. What strategies resolve conflicting spectroscopic data for derivatives of this compound?

Answer:

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguous NOE correlations .

- Dynamic NMR studies : Analyze temperature-dependent splitting to identify conformational isomers (e.g., hindered rotation of the nitrile group) .

Q. Case Study :

- A 2022 study resolved conflicting NOESY signals for a dichloro-nitrile derivative by crystallizing the compound and confirming substituent geometry via X-ray diffraction .

Q. How can computational modeling optimize the synthesis of this compound?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases predict feasible routes by comparing analogous fluorinated or methylated nitriles .

- DFT Simulations : Calculate activation energies for competing pathways (e.g., halogenation vs. nitrile hydrolysis) to prioritize high-yield conditions .

Q. Example Workflow :

Validate predicted routes with microreactor trials (0.1–1 mmol scale).

Adjust parameters (e.g., catalyst loading) based on computational ΔG‡ values .

Q. What interdisciplinary applications exist for this compound in materials science?

Answer:

- Coordination Chemistry : The nitrile group binds to metal centers (e.g., Ag⁺, Cu²⁺) to form luminescent MOFs .

- Polymer Science : Acts as a monomer in polyacrylonitrile (PAN) derivatives for carbon fiber precursors.

Q. Methodological Note :

- Thermal stability testing (TGA/DSC) is critical for applications requiring high-temperature resistance (>300°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.